Gold(I) Catalyst Performance: Methyl Ester Enables 5-10× Lower Loading vs. Conventional Systems
The methyl 1H-1,2,3-triazole-4-carboxylate-derived gold(I) complex (ETA-Au) demonstrates a catalyst loading of only 0.2 mol% for allene synthesis and alkyne hydration, whereas traditional gold catalytic systems typically require 1–2 mol% loading to achieve comparable activity [1]. This 5- to 10-fold reduction in catalyst loading is attributed to the strong electron-withdrawing ester-triazole ligand environment, which enhances the electrophilicity and stability of the Au(I) center.
| Evidence Dimension | Catalyst loading for allene synthesis/alkyne hydration |
|---|---|
| Target Compound Data | 0.2 mol% |
| Comparator Or Baseline | Conventional gold catalysts: 1–2 mol% |
| Quantified Difference | 5- to 10-fold reduction (0.2 mol% vs. 1-2 mol%) |
| Conditions | Homogeneous gold catalysis; ETA-Au complex synthesized from methyl 1H-1,2,3-triazole-4-carboxylate; reaction in dichloromethane or solvent-free conditions |
Why This Matters
Lower catalyst loading reduces cost, metal contamination, and purification burden in industrial-scale synthetic transformations.
- [1] W. Hu, L. Shan, F. Ma, Y. Zhang, Y. Yang, D. Wang, "The synthesis of methyl triazole-4-carboxylate gold(I) complex and application on allene synthesis and alkyne hydration," Inorganic Chemistry Communications, 2019, 109, 107557. View Source
